molecular formula C3H4N2O2S B13368552 (2E)-1,3-Thiazolidine-2,4-dione 2-oxime

(2E)-1,3-Thiazolidine-2,4-dione 2-oxime

Cat. No.: B13368552
M. Wt: 132.14 g/mol
InChI Key: KDNSSLVGLQDCLK-UHFFFAOYSA-N
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Description

(2E)-1,3-Thiazolidine-2,4-dione 2-oxime is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiazolidine ring and the oxime functional group contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1,3-Thiazolidine-2,4-dione 2-oxime typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiosemicarbazide with α-haloketones, followed by cyclization to form the thiazolidine ring. The oxime group can be introduced through the reaction of the resulting thiazolidine-2,4-dione with hydroxylamine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1,3-Thiazolidine-2,4-dione 2-oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazolidine derivatives, depending on the nucleophile used.

Scientific Research Applications

(2E)-1,3-Thiazolidine-2,4-dione 2-oxime has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-1,3-Thiazolidine-2,4-dione 2-oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The thiazolidine ring can interact with various biological pathways, affecting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,3-Thiazolidine-2,4-dione: Lacks the oxime group but shares the thiazolidine ring structure.

    2-Oxime-1,3-thiazolidine: Similar structure but different functional group positioning.

    Thiazolidine derivatives: Various derivatives with different substituents on the thiazolidine ring.

Uniqueness

(2E)-1,3-Thiazolidine-2,4-dione 2-oxime is unique due to the presence of both the thiazolidine ring and the oxime group, which confer distinct chemical reactivity and potential biological activity. Its dual functional groups allow for diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C3H4N2O2S

Molecular Weight

132.14 g/mol

IUPAC Name

(2E)-2-hydroxyimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C3H4N2O2S/c6-2-1-8-3(4-2)5-7/h7H,1H2,(H,4,5,6)

InChI Key

KDNSSLVGLQDCLK-UHFFFAOYSA-N

Isomeric SMILES

C1C(=O)N/C(=N\O)/S1

Canonical SMILES

C1C(=O)NC(=NO)S1

Origin of Product

United States

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